molecular formula C17H15ClN4O2S B3745331 3-(2-chlorophenyl)-4-ethyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole

3-(2-chlorophenyl)-4-ethyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole

Cat. No. B3745331
M. Wt: 374.8 g/mol
InChI Key: WRKFMXMXBWDPIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chlorophenyl)-4-ethyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the triazole family and has been synthesized using various methods. The purpose of

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-4-ethyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory and cancerous processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2-chlorophenyl)-4-ethyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole have been extensively studied. It has been found to have significant anti-inflammatory effects by reducing the levels of various inflammatory mediators. Additionally, it has been shown to induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-(2-chlorophenyl)-4-ethyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole in lab experiments is its high potency and selectivity. It is also relatively easy to synthesize, making it readily available for use in various experiments. However, one of the major limitations of this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

The potential applications of 3-(2-chlorophenyl)-4-ethyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole are vast and varied. Some of the future directions for research in this area include exploring its potential as an anti-cancer drug, investigating its efficacy against various bacterial and fungal infections, and studying its potential as a therapeutic agent for various inflammatory diseases.
Conclusion:
In conclusion, 3-(2-chlorophenyl)-4-ethyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research in this area is necessary to fully understand the potential of this compound and its applications in various fields.

Scientific Research Applications

3-(2-chlorophenyl)-4-ethyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry. It has been shown to have significant anti-inflammatory and anti-cancer properties. Additionally, it has been found to be effective against various bacterial and fungal infections.

properties

IUPAC Name

3-(2-chlorophenyl)-4-ethyl-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O2S/c1-2-21-16(14-5-3-4-6-15(14)18)19-20-17(21)25-11-12-7-9-13(10-8-12)22(23)24/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKFMXMXBWDPIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chlorophenyl)-4-ethyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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